2,6-Dibromo-4-chlorophenol
Overview
Description
2,6-Dibromo-4-chlorophenol is an organic compound with the chemical formula C6H3Br2ClO. It is a white crystalline solid with a distinctive smell and bitterness . This compound is known for its applications as a flame retardant and bactericide .
Mechanism of Action
Target of Action
It is known to be used as a flame retardant and an antimicrobial agent , suggesting that its targets may be related to these functions.
Mode of Action
As a flame retardant, it likely disrupts the combustion process, reducing the flammability of the materials it is applied to. As an antimicrobial agent, it may interfere with essential biological processes in bacteria and fungi, leading to their death or growth inhibition .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
As a flame retardant, it likely alters the physical properties of materials to reduce their flammability. As an antimicrobial agent, it likely causes cellular damage or dysfunction in bacteria and fungi, inhibiting their growth or causing their death .
Action Environment
The action of 2,6-Dibromo-4-chlorophenol can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the presence of other materials, temperature, and oxygen availability. Its antimicrobial activity can be influenced by factors such as pH, temperature, and the presence of other microorganisms . It is also known to slowly decompose in air .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-chlorophenol can be synthesized by the bromination of p-chlorophenol. The reaction typically involves the use of bromine in an organic solvent at room temperature . The reaction time is relatively long, and the toxic nature of bromine requires careful handling .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to p-chlorophenol in a solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenolic group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic compounds.
Scientific Research Applications
2,6-Dibromo-4-chlorophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar flame retardant properties.
2,4-Dibromo-6-chlorophenol: A closely related compound with similar chemical properties and applications.
Uniqueness: 2,6-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms provides a balance of hydrophobicity and reactivity, making it particularly effective as a flame retardant and bactericide .
Properties
IUPAC Name |
2,6-dibromo-4-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOLPTPZDTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201332 | |
Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-13-0 | |
Record name | Phenol, 2,6-dibromo-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5324-13-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromo-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-Dibromo-4-chlorophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TC5SH22G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of a key intermediate of Beraprost using 2,6-Dibromo-4-chlorophenol?
A1: A research paper [] describes a practical and efficient eight-step synthesis of a key intermediate for Beraprost, a drug used to treat pulmonary arterial hypertension. The synthesis leverages this compound as a starting material to construct the tricyclic cyclopent[b]benzofuran core of the Beraprost intermediate. This method is notable for its operational simplicity and scalability, potentially offering a more efficient route for Beraprost production.
Q2: What insights do Raman spectroscopy studies provide about this compound's solid-state interactions?
A2: Research using low-frequency Raman spectroscopy [] on this compound crystals revealed similarities in the number, width, and intensity of spectral lines compared to 2,4-dichloro-6-bromophenol. This similarity suggests that both compounds share a similar crystal structure. Moreover, the study aimed to understand how specific interactions, particularly hydrogen bond formation, influence the vibrational characteristics of the crystal lattice.
Q3: How is this compound used in the synthesis of organobismuth compounds, and what structural information do these compounds reveal?
A3: this compound acts as a ligand in the synthesis of organobismuth compounds like bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth []. X-ray crystallography studies revealed that the bismuth atom in this compound adopts a distorted trigonal bipyramidal geometry. The aryloxy groups, derived from this compound, occupy the axial positions of the bipyramid. This research provides valuable insights into the coordination chemistry of bismuth and the structural features of its complexes.
Q4: Can this compound be used to synthesize polymers, and what characteristics do these polymers exhibit?
A4: Research has demonstrated the successful synthesis of poly(dihalophenylene oxide)s using this compound as a monomer through solid-state thermal decomposition of its manganese complex with an ethylenediamine ligand []. Characterization of the resulting polymers revealed a branched structure with a preference for 1,2-catenation over 1,4-addition in the polymer chain. This finding suggests that the choice of halogen substituents on the phenol monomer can influence the regioselectivity of the polymerization reaction.
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